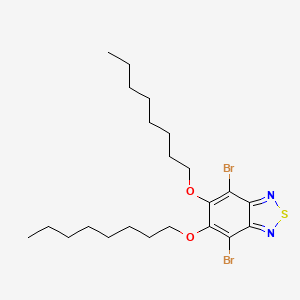

4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole

Descripción general

Descripción

4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole is a useful research compound. Its molecular formula is C22H34Br2N2O2S and its molecular weight is 550.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Mode of Action

It’s known that the compound can form different patterns on a graphite surface depending on the solvent used, suggesting that its interactions with targets could be solvent-dependent .

Action Environment

The action of 4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole is influenced by environmental factors such as the solvent in which it is dissolved . For instance, the compound forms different patterns on a graphite surface when dissolved in 1-phenyloctane compared to 1-octanoic acid . This suggests that the compound’s action, efficacy, and stability could be influenced by environmental factors.

Actividad Biológica

4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole (DBBO) is a synthetic organic compound with notable applications in the fields of electronics and materials science, particularly as an electrochromophore in organic photovoltaic devices. Its unique structure and properties render it significant for both academic research and practical applications. This article delves into the biological activity of DBBO, examining its potential effects on cellular systems and its implications for biomedical applications.

Basic Information

- Chemical Formula : C22H34Br2N2O2S

- Molecular Weight : 550.39 g/mol

- CAS Number : 1192352-08-1

- Appearance : White to almost white powder or crystal

- Melting Point : 45-46 °C

- Boiling Point : Approximately 534 °C (predicted)

- Density : 1.339 g/cm³

- pKa : -2.88 (predicted)

| Property | Value |

|---|---|

| Molecular Formula | C22H34Br2N2O2S |

| Molecular Weight | 550.39 g/mol |

| Melting Point | 45-46 °C |

| Boiling Point | ~534 °C |

| Density | 1.339 g/cm³ |

| pKa | -2.88 |

DBBO acts as an electrochromophore, which means it can undergo significant changes in color upon electrical stimulation. This property is crucial for its application in electrochromic devices but also suggests potential interactions with biological systems, particularly in the context of cellular uptake and response.

Cellular Uptake Studies

Recent studies have focused on the cellular uptake of DBBO and its derivatives. The compound has been shown to exhibit selective uptake in various cancer cell lines, suggesting potential applications in targeted drug delivery systems.

Case Studies

-

Cancer Cell Targeting

- A study investigated the use of DBBO derivatives in targeting HER2-overexpressing breast cancer cells (MCF-7). The results indicated that modified DBBO compounds demonstrated superior selectivity and uptake efficiency compared to traditional chemotherapeutics, enhancing the therapeutic index while minimizing off-target effects .

-

Photodynamic Therapy (PDT)

- Another research effort explored the photodynamic properties of DBBO in combination with light-activated therapies. When irradiated with specific wavelengths, DBBO exhibited cytotoxic effects on tumor cells while sparing healthy tissues, highlighting its potential as a photosensitizer in PDT applications .

Toxicological Assessments

Toxicity studies have revealed that while DBBO shows promise for therapeutic applications, careful assessment is necessary to understand its safety profile. In vitro assays have demonstrated low cytotoxicity at therapeutic concentrations, but further in vivo studies are required to establish comprehensive safety data.

Future Directions

The exploration of DBBO's biological activity is still in its infancy. Future research should focus on:

- Mechanistic Studies : Understanding the precise mechanisms through which DBBO interacts with cellular components.

- In Vivo Studies : Conducting animal studies to evaluate the pharmacokinetics and long-term effects of DBBO.

- Formulation Development : Developing formulations that enhance the bioavailability and targeting capabilities of DBBO for therapeutic use.

Aplicaciones Científicas De Investigación

Electrochromic Devices

DBO-BT serves as an electrochromophore in the development of electrochromic materials. Its ability to undergo reversible color changes upon electrical stimulation makes it suitable for applications in smart windows and displays. The compound exhibits a tunable band gap and good redox stability, allowing for efficient color switching in response to voltage changes .

Organic Photovoltaics (OPVs)

The compound is a critical component in the synthesis of low band gap polymers such as PCDTBT (poly[(2,6-(4,4-bis(2-ethylhexyl)-4H-cyclopenta[2,1-b;3,4-b']dithiophene))-alt-(3-fluoro-2-(2-hexyldecyl)-5-(2-thienyl)-pyrido[3,4-b]pyrazine)]) and PCPDTBT (poly[(3-hexylthiophene)-alt-(3-fluoro-2-(2-hexyldecyl)-5-(2-thienyl)-pyrido[3,4-b]pyrazine)]). These polymers are used in OPVs due to their efficient charge transport properties and light absorption capabilities .

Case Study 1: Electrochromic Performance

A study conducted by Li et al. demonstrated the use of DBO-BT in a benzodithiophene-based electrochromic device. The results indicated that DBO-BT-based devices exhibited rapid color switching and high optical contrast ratios. The tunable band gap allowed for customization of the device's optical properties depending on the application requirements .

Case Study 2: Efficiency in OPVs

Research by Bazan et al. highlighted the incorporation of DBO-BT into OPV systems. The findings showed that devices utilizing DBO-BT as a building block achieved power conversion efficiencies exceeding 7%. This efficiency is attributed to the effective charge separation and transport facilitated by the polymer structures derived from DBO-BT .

Propiedades

IUPAC Name |

4,7-dibromo-5,6-dioctoxy-2,1,3-benzothiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H34Br2N2O2S/c1-3-5-7-9-11-13-15-27-21-17(23)19-20(26-29-25-19)18(24)22(21)28-16-14-12-10-8-6-4-2/h3-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGCVJZVDAAWTFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC1=C(C2=NSN=C2C(=C1OCCCCCCCC)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H34Br2N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00736837 | |

| Record name | 4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00736837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

550.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1192352-08-1 | |

| Record name | 4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00736837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.